Chicoric acid

Descripción general

Descripción

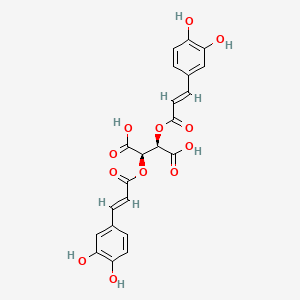

El ácido chicórico, también conocido como ácido cichórico, es un ácido hidroxicinámico y un compuesto orgánico perteneciente a la clase de los fenilpropanoides. Es un derivado del ácido cafeico y del ácido tartárico. El ácido chicórico se encuentra en una variedad de especies vegetales, incluyendo la achicoria (Cichorium intybus), la equinácea morada (Echinacea purpurea), las hojas de diente de león, la albahaca, la melisa y plantas acuáticas como las algas y las hierbas marinas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido chicórico puede sintetizarse mediante la esterificación del ácido cafeico con el ácido tartárico. La reacción típicamente involucra el uso de un catalizador como el ácido sulfúrico y se lleva a cabo bajo condiciones de reflujo. El producto se purifica luego mediante técnicas de cristalización o cromatografía .

Métodos de Producción Industrial: La producción industrial de ácido chicórico a menudo implica la extracción de fuentes vegetales. Por ejemplo, las raíces de achicoria se procesan para extraer ácido chicórico. El proceso de extracción puede involucrar el uso de solventes como el etanol o el metanol, seguido de pasos de purificación que incluyen filtración, cromatografía de intercambio iónico y concentración .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido chicórico experimenta diversas reacciones químicas, incluyendo:

Oxidación: El ácido chicórico puede oxidarse para formar quinonas y otros productos de oxidación.

Reducción: La reducción del ácido chicórico puede conducir a la formación de derivados dihidro.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno se pueden usar en condiciones ácidas o básicas.

Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Reactivos como los cloruros de acilo o los haluros de alquilo se pueden usar en presencia de un catalizador básico o ácido.

Productos Principales:

Productos de Oxidación: Quinonas y otros derivados oxidados.

Productos de Reducción: Derivados dihidro.

Productos de Sustitución: Derivados éster o éter.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Chicoric acid exhibits a wide range of pharmacological properties, making it a candidate for therapeutic use in several health conditions.

Antiviral Properties

This compound has demonstrated significant antiviral activity against various viruses, including HIV and herpes simplex virus. Studies indicate that it inhibits HIV integrase and replication, showcasing its potential as an antiviral agent in the treatment of viral infections .

Antioxidant Activity

The antioxidant properties of this compound are comparable to those of rosmarinic acid, contributing to its ability to mitigate oxidative stress. This activity is crucial in preventing cellular damage associated with chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

Research has shown that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes. Its efficacy in managing inflammatory conditions positions it as a potential therapeutic agent for diseases like arthritis and inflammatory bowel disease .

Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. It may help in reducing neuroinflammation and oxidative stress, thereby protecting neuronal cells from damage .

Nutritional Applications

This compound is increasingly recognized as a functional food ingredient due to its health benefits.

Dietary Supplementation

Due to its safety profile and lack of significant side effects, this compound is incorporated into dietary supplements aimed at enhancing metabolic health, particularly in regulating glucose and lipid metabolism .

Food Preservation

The antioxidant properties of this compound also make it useful as a natural preservative in food products, helping to extend shelf life while maintaining nutritional quality .

Agricultural Applications

This compound's role extends into agriculture, particularly in enhancing plant growth and resistance.

Plant Growth Enhancer

Studies have indicated that this compound can promote seed germination and improve plant growth under stress conditions, making it beneficial for sustainable agricultural practices .

Pest Resistance

Research suggests that this compound may enhance the resistance of plants to pests and diseases due to its antimicrobial properties, thereby reducing the need for synthetic pesticides .

Case Studies

The following case studies illustrate the practical applications of this compound across different fields:

Mecanismo De Acción

El ácido chicórico ejerce sus efectos a través de varios mecanismos:

Actividad antioxidante: Elimina los radicales libres y regula al alza las enzimas antioxidantes, protegiendo las células del estrés oxidativo.

Actividad antiinflamatoria: Inhibe la liberación de citoquinas y enzimas proinflamatorias, reduciendo la inflamación.

Actividad antiviral: Inhibe la función de la integrasa del VIH-1, previniendo la integración del ADN viral en el genoma del huésped.

Actividad neuroprotectora: Mejora la función mitocondrial y el metabolismo energético, promoviendo la supervivencia neuronal contra la inflamación.

Comparación Con Compuestos Similares

El ácido chicórico es similar a otros compuestos fenólicos como:

Ácido Caftárico: Un ácido monocafeoiltartárico que se encuentra en las uvas y otras plantas.

Ácido Clorogénico: Un éster de ácido cafeico que se encuentra en el café y muchas frutas.

Ácido Rosmarínico: Un éster de ácido cafeico que se encuentra en el romero y otras plantas de la familia Lamiaceae

Singularidad: El ácido chicórico es único debido a su estructura dual de éster de ácido cafeico, que contribuye a sus potentes propiedades antioxidantes y antiinflamatorias. También es un marcador significativo para distinguir especies de Echinacea .

Actividad Biológica

Chicoric acid (CA) is a natural phenolic compound primarily found in chicory (Cichorium intybus) and echinacea (Echinacea purpurea). It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, immunomodulatory, and neuroprotective effects. This article explores the biological activity of this compound, supported by various research findings and case studies.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through the modulation of oxidative stress pathways. Research indicates that CA can activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

- Study Findings : A study demonstrated that CA supplementation improved cognitive function in mice by preventing neural loss and apoptosis induced by oxidative stress. It achieved this by up-regulating antioxidant enzymes such as HO-1 and NQO1, indicating its potential as a nutritional strategy against cognitive decline related to oxidative damage .

2. Anti-inflammatory Effects

This compound has been shown to reduce inflammation through various mechanisms:

- Neuroinflammation : In a study involving lipopolysaccharide (LPS)-induced neuroinflammation in mice, CA supplementation prevented memory impairment and amyloidogenesis. It reduced the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) by inhibiting the NF-κB signaling pathway, suggesting its therapeutic potential for neurodegenerative diseases like Alzheimer's .

- Colitis Model : Another study focused on dextran sulfate sodium (DSS)-induced colitis in mice found that CA supplementation alleviated colonic inflammation and histological damage. It modulated gut microbiota and reduced inflammatory markers in serum, demonstrating its role in gut health .

3. Immunomodulatory Properties

This compound also exhibits immunostimulatory effects:

- Phagocytic Activity : Research indicates that CA enhances phagocyte activity both in vitro and in vivo. It acts as an allosteric inhibitor of specific phosphatases involved in immune response regulation, thereby promoting immune function against bacterial infections .

4. Antiviral Activity

This compound has shown promising antiviral properties:

- HIV and Herpes Simplex Virus : Studies have demonstrated that CA inhibits HIV integrase activity and replication. Additionally, it has been reported to have inhibitory effects on the herpes simplex virus, reinforcing its potential as an antiviral agent .

5. Anti-cancer Potential

This compound's anti-cancer properties have been explored through various studies:

- Colon Cancer Cells : In vitro studies revealed that CA induces apoptosis in human colon cancer cells, suggesting its potential as a complementary treatment for cancer .

Summary of Biological Activities

Case Studies and Research Findings

- Cognitive Impairment Prevention : A study revealed that this compound significantly improved cognitive performance in mice subjected to oxidative stress by enhancing antioxidative defenses .

- Colitis Mitigation : In a DSS-induced colitis model, CA not only alleviated symptoms but also positively influenced gut microbiota composition and fecal metabolites .

- Neuroinflammation Reduction : Research showed that CA could prevent neuroinflammation caused by systemic inflammation, highlighting its potential role in managing neurodegenerative diseases .

Propiedades

IUPAC Name |

(2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDGKXBLOXEEMN-IABMMNSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0033332 | |

| Record name | L-Cichoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chicoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

70831-56-0, 6537-80-0 | |

| Record name | (-)-Chicoric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70831-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chicoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006537800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chicoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070831560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cichoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0033332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanedioic acid, 2,3-bis[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, (2R,3R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chicoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHICORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YY3V8YHD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chicoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.